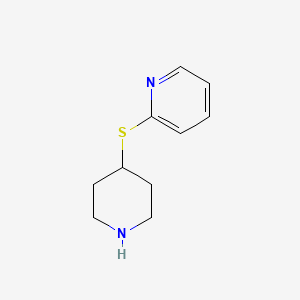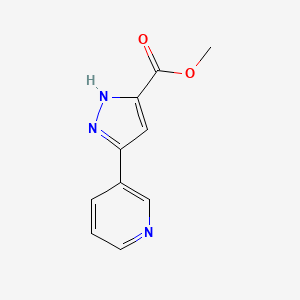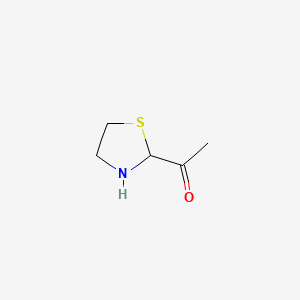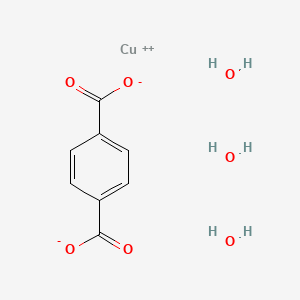
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (MEEA) is an ester of acrylate and a derivative of 2-methoxyethanol. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 142°C. MEEA is mainly used as a monomer in the production of polymers and copolymers, as well as in the synthesis of various materials. In addition, it has various applications in the fields of pharmaceuticals, cosmetics, and agriculture.
Scientific Research Applications
Anionic Polymerization and Living Polymerization
The efficiency of lithium 2-(2-methoxyethoxy) ethoxide (LiOEEM) in promoting a living polymerization of acrylic monomers, such as 2-ethylhexyl acrylate, at low temperatures has been highlighted. This process allows for the creation of polymers with well-controlled molecular weights and narrow distributions, although some challenges with polymer stability have been noted (Wang et al., 1994).
Phase Separation and Spectroscopic Study
Research into the thermosensitive phase separation of aqueous solutions of acrylate polymers, specifically focusing on polymers like poly(2-(2-methoxyethoxy)ethyl acrylate) (PM2A), has been conducted using infrared and confocal micro-Raman spectroscopy. These studies help understand the behavior of polymers under different temperature conditions, providing insights into their potential applications (Maeda et al., 2009).
High Ionic Conductivity in Polymer Electrolytes
The synthesis of network polymer electrolytes with hyperbranched ether side chains, which include monomers like 2-(2-methoxyethoxy)ethyl glycidyl ether, has been explored. These polymer electrolytes exhibit high ionic conductivity, making them suitable for applications in solvent-free polymer electrolytes (Nishimoto et al., 1999).
Polymer-Bound Thiol Groups
The development of new monomers and copolymers with pendant thiol groups through polymerization processes involving 2-(2-methoxyethoxy)ethyl acrylate has been reported. These polymers have potential applications in creating graft copolymers and in various chemical modifications (Cesana et al., 2007).
Thermoresponsive Polymers
Studies on the synthesis of thermoresponsive polymers involving copolymerization of 2-(2-methoxyethoxy)ethyl acrylate with other monomers have demonstrated their potential in creating materials that exhibit phase transitions at specific temperatures. Such polymers have applications in drug delivery systems and other biomedical fields (Qiao et al., 2010).
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-3-10(11)15-9-8-14-7-6-13-5-4-12-2/h3H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCFUMBGQIRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147026-08-2 | |
| Record name | 2-Propenoic acid, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147026-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00197404 | |
| Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48067-72-7 | |
| Record name | Methoxytriethylene glycol acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48067-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048067727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















